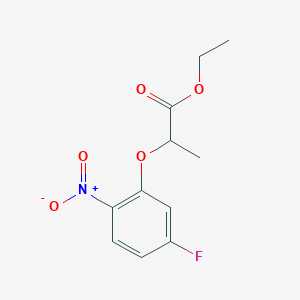
Ethyl 2-(5-fluoro-2-nitrophenoxy)propanoate
Cat. No. B8771405
Key on ui cas rn:
77207-00-2
M. Wt: 257.21 g/mol
InChI Key: VFPRKIHTJUWOIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04259510
Procedure details


2,4-Difluoronitrobenzene (16.9 g; 0.10 mole), ethyl lactate (11.8 g; 0.10 mole), and anhydrous potassium carbonate (13.8 g, 0.10 mole) are combined in dioxane (200 ml) and the temperature is brought to 95° C. over a 1.5 hour period and maintained at 95° C. for 3 hours. The reaction mixture is cooled to room temperature, the inorganic solids removed by filtration and the solvent removed under vacuum to afford a dark colored oil, from which low boiling fractions are removed by distillation (bp., 79° C./0.5 mm). The pot residue is then cooled to afford 15.9 g of crude product, which is recrystallized from ligroin/acetone to afford ethyl 2-(5-fluoro-2-nitrophenoxy)propionate as yellow needles, m.p. 64°-65° C. Elemental anal. Calcd for C11H12FNO5 : C, 51.4; H, 4.70; F, 7.38; N, 5.45. Found: C, 51.35; H, 4.74; F, 7.60; N, 5.44.




Identifiers


|
REACTION_CXSMILES
|
F[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[C:12]([O:17][CH2:18][CH3:19])(=[O:16])[CH:13]([CH3:15])[OH:14].C(=O)([O-])[O-].[K+].[K+]>O1CCOCC1>[F:8][C:6]1[CH:5]=[CH:4][C:3]([N+:9]([O-:11])=[O:10])=[C:2]([CH:7]=1)[O:14][CH:13]([CH3:15])[C:12]([O:17][CH2:18][CH3:19])=[O:16] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
16.9 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=CC(=C1)F)[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
11.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(O)C)(=O)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
13.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
95 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is cooled to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the inorganic solids removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford a dark colored oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
from which low boiling fractions are removed by distillation (bp., 79° C./0.5 mm)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The pot residue is then cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford 15.9 g of crude product, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is recrystallized from ligroin/acetone
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=CC(=C(OC(C(=O)OCC)C)C1)[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
